

Physicochemical Properties of Sodium Perfluorohexanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium perfluorohexanoate*

Cat. No.: *B1260489*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium perfluorohexanoate (PFHxA-Na) is the sodium salt of perfluorohexanoic acid (PFHxA), a short-chain per- and polyfluoroalkyl substance (PFAS). As a surfactant, it possesses unique properties stemming from its fluorinated alkyl chain, including high thermal and chemical stability, and the ability to reduce surface tension. These characteristics have led to its use in various industrial applications. However, its persistence in the environment and potential for biological interactions have also made it a subject of extensive research. This technical guide provides a comprehensive overview of the core physicochemical properties of **sodium perfluorohexanoate**, detailed experimental protocols for their determination, and a visualization of its known biological interactions.

Core Physicochemical Properties

The key physicochemical properties of **sodium perfluorohexanoate** are summarized in the tables below, providing a clear basis for comparison and application.

General and Physical Properties

Property	Value	Reference(s)
Chemical Formula	<chem>C6F11NaO2</chem>	[1]
Molecular Weight	336.04 g/mol	[1]
CAS Number	2923-26-4	[1]
Appearance	Solid	[2]
Melting Point	70.2 °C	[1]
Boiling Point	216 °C (for the sodium salt)	[1]
157 °C (for perfluorohexanoic acid)		[2]

Solubility and Partitioning

Property	Value	Reference(s)
Water Solubility	Soluble (quantitative data for the sodium salt is limited)	[3]
15,700 mg/L (for perfluorohexanoic acid at ambient temperature)		[2]
Solubility in Organic Solvents	<p>No specific quantitative data available for the sodium salt.</p> <p>Perfluoroalkyl substances show varying solubility in polar organic solvents like methanol, ethanol, acetone, and DMSO.</p> <p>[4]</p>	
pKa (of perfluorohexanoic acid)	-0.16	[1]

Surfactant and Thermal Properties

Property	Value	Reference(s)
Critical Micelle Concentration (CMC)	110 mmol/dm ³	[5]
Surface Tension	Data for aqueous solutions of sodium perfluorohexanoate is not readily available. However, perfluoroalkyl surfactants are known to significantly reduce the surface tension of water. [6] [7]	
Thermal Stability	Perfluoroalkyl acid (PFAA) salts exhibit high thermal stability. The decomposition temperature is dependent on the counter-ion, with sodium salts being relatively stable. Specific decomposition temperatures for sodium perfluorohexanoate are not readily available, but related compounds like sodium perfluoroctanoate show decomposition at high temperatures. [8]	

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of **sodium perfluorohexanoate**. Below are outlines of common experimental protocols.

Determination of Critical Micelle Concentration (CMC) by Conductometry

The CMC of an ionic surfactant like **sodium perfluorohexanoate** can be determined by measuring the electrical conductivity of its aqueous solutions at various concentrations.

Workflow for CMC Determination by Conductometry

[Click to download full resolution via product page](#)

Workflow for CMC determination by conductometry.

Methodology:

- **Solution Preparation:** A concentrated stock solution of **sodium perfluorohexanoate** in high-purity deionized water is prepared. A series of dilutions are then made to obtain solutions with a range of concentrations below and above the expected CMC.
- **Conductivity Measurement:** A calibrated conductivity meter is used to measure the electrical conductivity of each solution. It is crucial to maintain a constant temperature throughout the measurements as conductivity is temperature-dependent.
- **Data Analysis:** The measured conductivity is plotted against the concentration of the surfactant. The resulting graph will typically show two linear regions with different slopes. The point of intersection of these two lines, representing a sharp change in the slope, corresponds to the Critical Micelle Concentration (CMC).^{[9][10][11]}

Measurement of Surface Tension by Pendant Drop Tensiometry

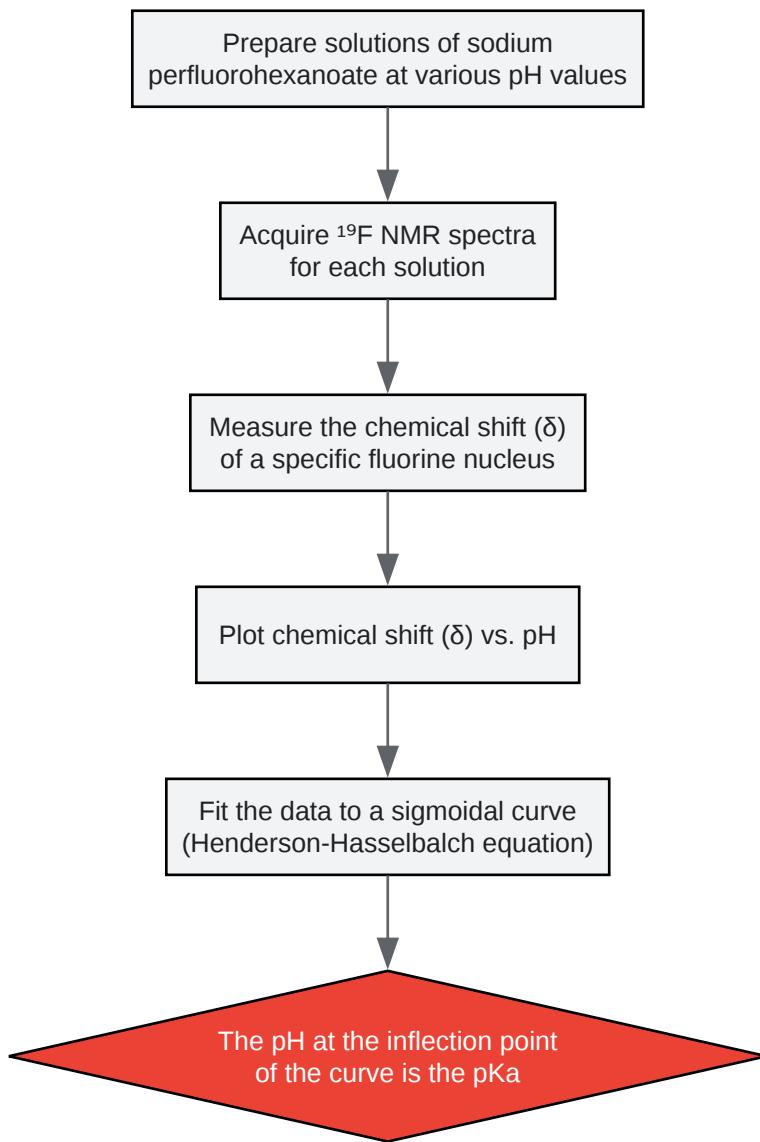
The surface tension of **sodium perfluorohexanoate** solutions can be measured using the pendant drop method, which is a common technique for determining the surface tension of liquids.

Workflow for Surface Tension Measurement

[Click to download full resolution via product page](#)

Workflow for surface tension measurement.

Methodology:


- Sample Preparation: A series of aqueous solutions of **sodium perfluorohexanoate** with varying concentrations are prepared.
- Measurement: A pendant drop of the solution is formed at the tip of a needle. The shape of this drop is determined by the balance between gravity and surface tension. A high-resolution camera captures the profile of the drop.
- Analysis: The profile of the pendant drop is analyzed using software that fits the shape to the Young-Laplace equation. This analysis yields the surface tension of the solution. By plotting the surface tension as a function of the logarithm of the surfactant concentration, the CMC can also be determined from the inflection point where the surface tension plateaus.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Determination of pKa by ^{19}F NMR Spectroscopy

The pKa of the conjugate acid of **sodium perfluorohexanoate** (perfluorohexanoic acid) can be accurately determined using ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopy. This

method relies on the change in the chemical shift of the fluorine nuclei as a function of the solution's pH.

Workflow for pKa Determination by ^{19}F NMR

[Click to download full resolution via product page](#)

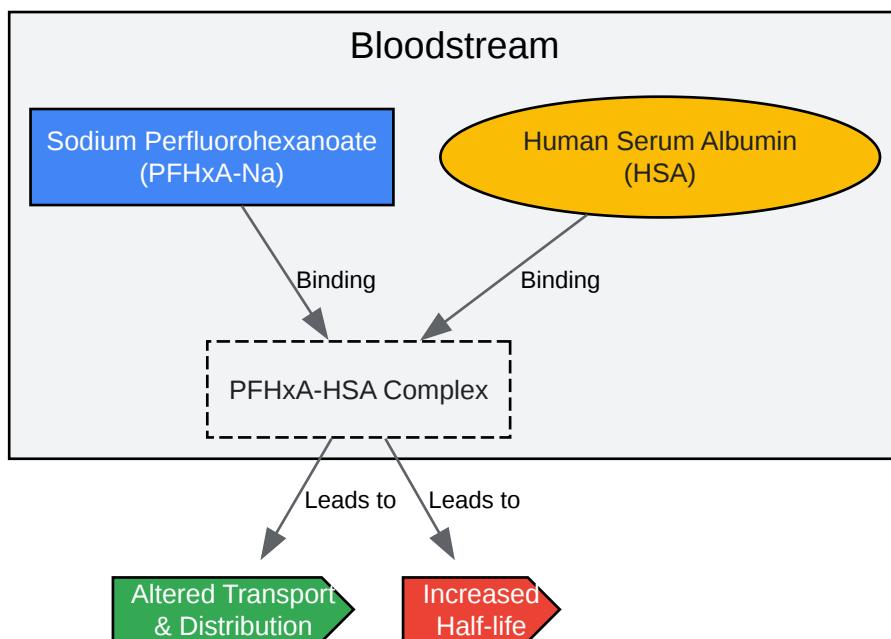
Workflow for pKa determination by ^{19}F NMR.

Methodology:

- Sample Preparation: A series of solutions of **sodium perfluorohexanoate** are prepared in a suitable buffer system, and the pH of each solution is carefully adjusted to span a range

around the expected pKa.

- **NMR Spectroscopy:** ^{19}F NMR spectra are acquired for each sample. The chemical shift of a fluorine nucleus sensitive to the protonation state of the carboxylate group is monitored.
- **Data Analysis:** The chemical shift of the selected fluorine nucleus is plotted against the pH of the solution. The resulting data points will form a sigmoidal curve. This curve is then fitted to a modified Henderson-Hasselbalch equation. The pH value at the inflection point of this curve corresponds to the pKa of the acid.[\[5\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

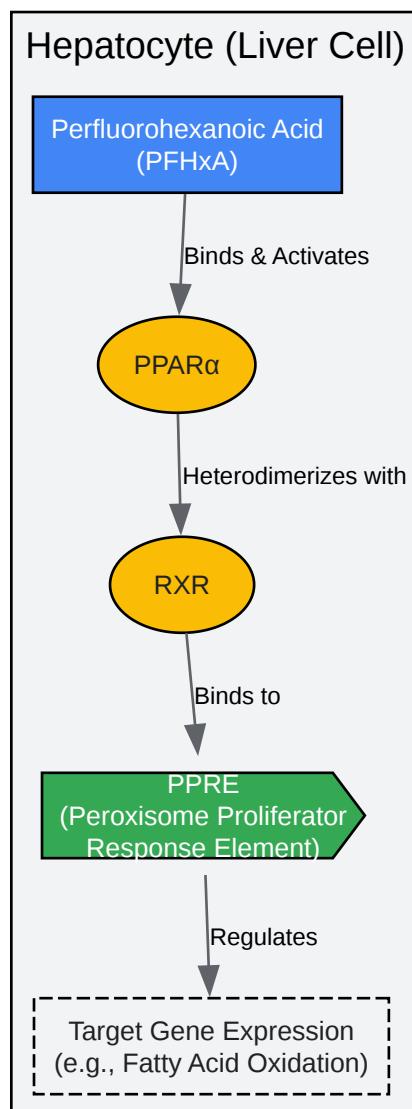

Biological Interactions and Signaling Pathways

Sodium perfluorohexanoate, like other PFAS, can interact with biological systems. Two key interactions that have been studied are its binding to serum albumin and its activation of the peroxisome proliferator-activated receptor alpha (PPAR α).

Interaction with Human Serum Albumin (HSA)

Sodium perfluorohexanoate has been shown to bind to human serum albumin (HSA), the most abundant protein in blood plasma. This interaction is significant as it can affect the transport, distribution, and half-life of the compound in the body. The binding is thought to occur primarily through hydrophobic and electrostatic interactions.

Conceptual Diagram of PFHxA-Na Binding to HSA


[Click to download full resolution via product page](#)

Binding of PFHxA-Na to Human Serum Albumin.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α)

Perfluoroalkyl acids, including perfluorohexanoic acid, have been identified as activators of the peroxisome proliferator-activated receptor alpha (PPAR α), a nuclear receptor that plays a key role in lipid metabolism and homeostasis. Activation of PPAR α by xenobiotics can lead to a range of downstream effects, including the regulation of genes involved in fatty acid oxidation.

Simplified PPAR α Activation Pathway by PFHxA

[Click to download full resolution via product page](#)

PPAR α activation pathway by PFHxA.

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties of **sodium perfluorohexanoate**. The presented data, compiled from various scientific sources, offers a quantitative basis for its application in research and development. The detailed experimental protocols serve as a practical guide for the verification and further investigation of these properties. Furthermore, the visualization of its interactions with key biological molecules such as human serum albumin and the PPAR α receptor highlights

important considerations for its toxicological and pharmacological profiling. While significant data exists, further research is warranted to fill the remaining gaps, particularly concerning its quantitative solubility in organic solvents and its precise thermal decomposition profile, to enable a more complete understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Table 1-1, Physicochemical properties of PFHxA - IRIS Toxicological Review of Perfluorohexanoic Acid [PFHxA, CASRN 307-24-4] and Related Salts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Strong associations of short-chain perfluoroalkyl acids with serum albumin and investigation of binding mechanisms | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. SODIUM PERFLUOROOCTANOATE | 335-95-5 [chemicalbook.com]
- 4. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Determination of pK a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. justagriculture.in [justagriculture.in]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring Surface Tension of PFAS in Water and Aqueous LiOH. | AIChE [proceedings.aiche.org]
- 16. Determining the pKa of 10 PFAS and fluoroacetic acids using ¹⁹F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Sodium Perfluorohexanoate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260489#physicochemical-properties-of-sodium-perfluorohexanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com